molecular formula C20H22ClN3O3 B2482484 1-(4-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955236-47-2

1-(4-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2482484
CAS No.: 955236-47-2
M. Wt: 387.86
InChI Key: RDNGIQYEUKKGHB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One notable application of a structurally related urea compound is in the field of corrosion inhibition. Specifically, compounds similar to "1-(4-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea" have demonstrated efficacy in protecting mild steel from corrosion in hydrochloric acid solutions. These compounds act as mixed-type inhibitors, improving with increased concentration and reduced temperature. Their adsorption on the steel surface obeys the Langmuir adsorption isotherm, indicating efficient coverage and protection against corrosion. The effectiveness of these inhibitors has been validated through both weight loss experiments and potentiostatic polarization measurements, showcasing their potential in industrial applications where corrosion resistance is critical (Bahrami & Hosseini, 2012).

Anticancer Activity

Another significant application area for related urea derivatives is in anticancer research. Specifically, certain 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have shown significant inhibitory effects, with some displaying potency comparable to known anticancer agents. This highlights the potential of such urea derivatives in the development of new anticancer therapies, offering a promising avenue for future research and drug development (Feng et al., 2020).

Environmental Applications

Urea derivatives, including those similar to "this compound," have also been explored for environmental applications. For instance, the degradation of antimicrobial agents like triclosan and triclocarban through electro-Fenton processes involves the generation of hydroxyl radicals, which effectively break down these persistent environmental pollutants. This process demonstrates the role of certain urea compounds in enhancing the efficiency of advanced oxidation processes, contributing to environmental protection and the mitigation of pollution (Sirés et al., 2007).

Nonlinear Optical (NLO) Properties

The exploration of nonlinear optical properties is another fascinating area of application for urea derivatives. Studies have focused on evaluating the NLO properties of certain chalcone derivatives, which share a structural resemblance to the compound . These studies have found that such derivatives exhibit significant second harmonic generation (SHG) efficiency, making them suitable for applications in optoelectronics and photonics. This opens up opportunities for the development of new materials with enhanced optical properties for use in laser technology, telecommunications, and information processing (Shkir et al., 2018).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-2-27-18-9-7-17(8-10-18)24-13-14(11-19(24)25)12-22-20(26)23-16-5-3-15(21)4-6-16/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNGIQYEUKKGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.